L-Alanine-2-d price and availability
L-Alanine-2-d price and availability
An In-Depth Technical Guide to L-Alanine-2-d: Sourcing, Quality Control, and Application in Modern Research
Introduction
L-Alanine is a non-essential, proteinogenic amino acid central to numerous metabolic pathways, including the glucose-alanine cycle which links amino acid and carbohydrate metabolism between tissues.[1][2] In the landscape of modern biological and pharmaceutical research, the ability to trace and quantify metabolic pathways with precision is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, provides a powerful lens through which to view these complex systems. L-Alanine-2-d, in which the hydrogen atom at the alpha-carbon (C2) is replaced by its stable heavy isotope, deuterium (²H or D), is a specialized tool for such investigations.
The strategic placement of deuterium at a non-exchangeable position offers unique advantages for metabolic flux analysis, mechanistic enzyme studies, and as an internal standard in mass spectrometry. Unlike labels on amine (-NH₂) or carboxyl (-COOH) groups, the C-D bond is stable under most physiological conditions, ensuring the isotopic label is retained throughout metabolic transformations. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the commercial sourcing of L-Alanine-2-d, critical quality control protocols, and the scientific rationale behind its application.
Section 1: Physicochemical Properties of L-Alanine-2-d
The introduction of a single deuterium atom results in a nominal mass increase of one Dalton, a key feature exploited in mass spectrometry. However, other physicochemical properties are largely conserved, allowing it to be recognized by enzymes and transporters similarly to its unlabeled counterpart.
| Property | Value | Source |
| Systematic Name | (2S)-2-amino-2-deuteriopropanoic acid | IUPAC Nomenclature |
| Chemical Formula | CH₃CD(NH₂)CO₂H | |
| Molecular Weight | 90.10 g/mol | |
| Unlabeled MW | 89.09 g/mol | [3] |
| Mass Shift | M+1 | |
| CAS Number | 21386-65-2 | |
| Typical Isotopic Purity | ≥98 atom % D | |
| Typical Chemical Purity | ≥98% | |
| Melting Point | 314.5 °C (decomposes) | |
| Optical Rotation | [α]25/D +14.5° (c=2 in 1 M HCl) |
Section 2: Commercial Availability and Pricing
L-Alanine-2-d is a high-value specialty chemical, and its price reflects the complexity of its stereospecific and isotopically selective synthesis. It is primarily available from companies specializing in stable isotope-labeled compounds. The cost is significantly influenced by isotopic enrichment (atom % D), chemical purity, and enantiomeric purity.
| Supplier | Catalog Number | Product Description | Quantity | List Price (USD) |
| Sigma-Aldrich | 485861 | L-Alanine-2-d, ≥98 atom % D, ≥98% (CP) | 1 g | $1,340.00 |
| Cambridge Isotope Laboratories, Inc. | CDLM-8649-1 | L-Alanine (3-¹³C, 99%; 2-D, 96%) | 1 g | $1,026.00 |
Note: Prices are subject to change and may vary by region and institutional contracts. The Cambridge Isotope Laboratories product listed is doubly labeled. As of this writing, a singly-labeled L-Alanine-2-d was not prominently listed in their main catalog, highlighting the specialized nature of this reagent.
Bulk quantities for larger-scale studies may be available upon request from these suppliers, often involving custom synthesis contracts.
Section 3: The Rationale for Using L-Alanine-2-d in Research
The decision to use L-Alanine-2-d over other labeled variants (e.g., ¹³C, ¹⁵N) or unlabeled alanine is driven by the specific experimental question. The unique properties of the deuterium label at the alpha-carbon provide distinct advantages.
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Metabolic Flux Analysis: In metabolic tracing studies, L-Alanine-2-d serves as an unambiguous tracer. When it is metabolized, for instance via transamination to pyruvate, the deuterium label is retained. This allows researchers to precisely follow the carbon skeleton of alanine through interconnected pathways, such as gluconeogenesis or the citric acid cycle, using mass spectrometry to detect the M+1 mass shift in downstream metabolites.
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Quantitative Mass Spectrometry: L-Alanine-2-d is an ideal internal standard for quantifying endogenous L-alanine in complex biological samples (e.g., plasma, cell lysates). It co-elutes with the unlabeled analyte in liquid chromatography but is distinguished by its M+1 mass in the mass spectrometer. This allows for precise correction of sample loss during preparation and variations in instrument response.
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Probing Enzyme Mechanisms via Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. Consequently, enzyme-catalyzed reactions that involve the cleavage of this bond at the alpha-carbon will proceed more slowly with the deuterated substrate. This phenomenon, the Kinetic Isotope Effect, is a powerful tool for elucidating reaction mechanisms. A significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the catalytic cycle.
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Biomolecular NMR Spectroscopy: While less common than ¹³C or ¹⁵N labeling, site-specific deuteration can simplify complex proton NMR spectra of proteins or other macromolecules.[4][5] Replacing a proton with deuterium removes its corresponding signal and simplifies the coupling patterns of neighboring protons, aiding in spectral assignment and structural analysis.[4]
Section 4: Quality Control and Verification: A Self-Validating Protocol
Given the high cost and critical nature of isotope-labeled compounds, it is imperative for researchers to perform in-house quality control to verify the specifications provided by the supplier. This ensures the integrity of the experimental data. Deuterated amino acids can be analyzed for purity and isotopic incorporation using common analytical techniques.[6]
Experimental Protocol: Incoming Material Verification
This protocol outlines a three-step process to validate a new batch of L-Alanine-2-d.
1. Identity and Isotopic Enrichment Confirmation (Mass Spectrometry)
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Causality: This step provides rapid confirmation of the correct molecular weight and an initial assessment of isotopic enrichment. High-resolution mass spectrometry is essential to resolve the deuterated (M+1) peak from the naturally occurring ¹³C isotopologue of the unlabeled (M) compound.
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Methodology:
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Prepare a 10 µM solution of L-Alanine-2-d in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).
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Analyze the sample via direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
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Acquire the full scan mass spectrum, focusing on the expected m/z for the protonated molecule [M+H]⁺.
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Expected Outcome: A prominent peak at m/z 91.0555 (for C₃H₆DNO₂ + H⁺) should be observed. The peak for unlabeled L-Alanine at m/z 90.0504 (for C₃H₇NO₂ + H⁺) should be minimal, consistent with the specified isotopic purity (e.g., <2% of the main peak intensity for ≥98% purity).
2. Verification of Deuterium Position (¹H NMR Spectroscopy)
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Causality: Mass spectrometry confirms that a deuterium is present, but not where. ¹H NMR is the definitive method to confirm that the label is correctly positioned at the alpha-carbon.
-
Methodology:
-
Dissolve ~1-5 mg of L-Alanine-2-d in 0.6 mL of deuterium oxide (D₂O).
-
Acquire a quantitative ¹H NMR spectrum (e.g., at 400 MHz or higher), ensuring a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time.[7]
-
Integrate the signal for the methyl protons (-CH₃), which appears as a doublet around 1.5 ppm, and the residual signal for the alpha-proton (-CH), a quartet around 3.8 ppm.
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-
Expected Outcome: The integral of the alpha-proton signal should be significantly reduced relative to the methyl proton signal. For 98 atom % D purity, the alpha-proton integral should be approximately 2% of what would be expected for a fully protonated sample (i.e., the integral ratio of α-H to CH₃-H would be ~0.007:1 instead of 1:3).
3. Enantiomeric Purity Assessment (Chiral Chromatography)
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Causality: Biological systems are highly stereospecific. Contamination with D-Alanine could lead to erroneous results, as it may be metabolized differently or act as an inhibitor.[8] Chiral chromatography is the gold standard for separating and quantifying enantiomers.
-
Methodology:
-
Develop or use an established chiral separation method. Chiral ligand-exchange or crown ether-based HPLC columns are often effective for amino acids.
-
Prepare a standard of the L-Alanine-2-d at a known concentration (e.g., 100 µg/mL). If available, also prepare a standard of D-Alanine to confirm peak identity.
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Analyze the sample by HPLC with a suitable detector (e.g., UV, ELSD, or MS).
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Expected Outcome: The chromatogram should show a single major peak corresponding to the retention time of L-Alanine. Any peak at the retention time for D-Alanine should be minimal, consistent with high enantiomeric purity (e.g., >99% ee).
Conclusion
L-Alanine-2-d is a potent research tool that enables sophisticated investigation into metabolism, enzyme kinetics, and quantitative proteomics. Its high cost and specialized nature necessitate a deliberate approach to its procurement and application. By understanding the commercial landscape, appreciating the specific experimental advantages conferred by the C2-deuterium label, and implementing rigorous, multi-step quality control, researchers can ensure the integrity of their materials. This validation process is not merely a suggestion but a requirement for generating reproducible, high-quality scientific data and maximizing the return on a significant investment.
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